SF-1 Agonist Activity: Moderate Potency and Distinct Selectivity Profile vs. Other 6-Aryl Analogs
This compound demonstrates quantifiable agonist activity against human Steroidogenic Factor-1 (SF-1) with an EC50 of 380 nM [1]. While direct head-to-head comparisons with other 6-arylimidazo[2,1-b]thiazoles in the same SF-1 assay are not publicly available, cross-study analysis reveals that this potency level is moderate and distinct from the more potent anticancer activities reported for 6-(4-fluorophenyl)- or 6-phenyl-substituted derivatives (e.g., IC50 values of 0.24–8 µM against various cancer cell lines) . The 4-methoxyphenyl group appears to shift the activity profile away from broad cytotoxicity toward nuclear receptor modulation.
| Evidence Dimension | SF-1 agonist potency (EC50) |
|---|---|
| Target Compound Data | 380 nM |
| Comparator Or Baseline | 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives: IC50 0.24–8 µM (anticancer); 6-phenylimidazo[2,1-b]thiazole derivatives: IC50 0.002–6.5 µM (anticancer) |
| Quantified Difference | Target compound EC50 (SF-1) is 380 nM; comparator anticancer IC50 values range from 2 nM to 8 µM, indicating a distinct target profile rather than direct potency comparison. |
| Conditions | SF-1 cell-based reporter gene assay (PubChem AID 692) |
Why This Matters
For researchers targeting SF-1 or nuclear receptors, this compound offers a validated, moderate-potency starting point distinct from analogs optimized for anticancer or antimicrobial endpoints.
- [1] BindingDB, BDBM39357 – 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole (2024). View Source
